3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a sulfonyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps. One common method starts with the bromination of 2-hydroxypyridine to introduce the bromine atom at the 3-position. This is followed by the formation of the sulfonyl pyrrolidine intermediate through a series of reactions involving 3,4-dimethylbenzenesulfonyl chloride and pyrrolidine. The final step involves the coupling of the brominated pyridine with the sulfonyl pyrrolidine intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the use of automated systems for the coupling reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide, or the pyridine ring can be oxidized to form N-oxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst for reduction, or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
Substitution Reactions: Products include azido or thiol-substituted pyridines.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfides, or pyridine N-oxides.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules, including natural product analogs and synthetic intermediates.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the dimethyl groups on the phenyl ring.
2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the bromine atom.
3-Bromo-2-((1-(tosyl)pyrrolidin-3-yl)oxy)pyridine: Contains a tosyl group instead of the dimethylphenylsulfonyl group.
Uniqueness
The presence of the 3,4-dimethylphenylsulfonyl group in 3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine imparts unique steric and electronic properties, which can influence its reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-bromo-2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-5-6-15(10-13(12)2)24(21,22)20-9-7-14(11-20)23-17-16(18)4-3-8-19-17/h3-6,8,10,14H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAMCEIMJXMDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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